molecular formula C24H21N3O4 B1228211 2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester

2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester

Cat. No. B1228211
M. Wt: 415.4 g/mol
InChI Key: NJBFYOFRRRGHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through multi-step processes involving reactions with various chemical agents, such as methyl 3,4-diaminobenzoate and substituted phenyl or phenoxyacetic acid chlorides, highlighting the complexity of its synthesis (Göker et al., 1995).
  • Structural Modifications : Research has explored modifications leading to changes in supramolecular aggregation of related compounds, providing insights into their conformational features and intermolecular interaction patterns (Nagarajaiah & Begum, 2014).

Biological and Pharmacological Activities

  • Antimicrobial Activity : Novel methyl or ethyl benzimidazole-5-carboxylate derivatives, related to the main compound, have shown potent antibacterial and antifungal activities against various pathogens, indicating potential uses in developing new antimicrobial agents (Ozden et al., 2005).
  • Anti-inflammatory Properties : Certain derivatives have been tested for their anti-inflammatory activities, with some showing moderate effects, suggesting potential applications in the treatment of inflammation-related conditions (Tozkoparan et al., 1999).
  • Anticancer Potential : Research has indicated that some derivatives exhibit antiproliferative effects against breast cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Karthikeyan et al., 2017).

Chemical Complex Formation

  • Complexes with Metals : The compound has been used to form complexes with metals like nickel, copper, and zinc, which could be significant for various industrial and pharmaceutical applications (Singh & Baruah, 2008).

Photochemical Studies

  • Photodegradation Studies : Photochemical degradation of related benzimidazole compounds has been studied, providing insights into their stability and behavior under light exposure, which is crucial for their storage and use in various applications (Melo et al., 1992).

properties

Product Name

2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

[2-(2-methoxyanilino)-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate

InChI

InChI=1S/C24H21N3O4/c1-16-25-20-14-17(12-13-21(20)27(16)18-8-4-3-5-9-18)24(29)31-15-23(28)26-19-10-6-7-11-22(19)30-2/h3-14H,15H2,1-2H3,(H,26,28)

InChI Key

NJBFYOFRRRGHAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)OCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester
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2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester
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2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester
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2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester
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2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester
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2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester

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